4-fluoro-N-(2-fluorophenyl)benzamide
Overview
Scientific Research Applications
Morphological and Structural Analysis : 4-fluoro-N-(2-fluorophenyl)benzamide shows dimorphic behavior and has been analyzed for its morphology and crystal structure. This includes X-ray single-crystal structure analysis, differential thermal analysis, and second harmonic generation measurements. The study found that strong N-H···O hydrogen bonds and weak C-H···F interactions are responsible for the observed symmetry, steering the molecules to pack in noncentric environments (Chopra & Row, 2005).
Neurological Applications : A derivative of 4-fluoro-N-(2-fluorophenyl)benzamide, specifically designed as a serotonin 1A receptor imaging probe, was used in positron emission tomography (PET) studies. This research provided insights into the quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control subjects (Kepe et al., 2006).
Concomitant Polymorphism : The occurrence of concomitant polymorphism in related molecules has been studied, indicating the impact of disorder in crystal structures. This research helps in understanding the molecular conformation and variations due to hydrogen bonds and weak interactions (Chopra & Row, 2008).
Vibrational Spectroscopic Studies : Fourier transform infrared (FT-IR) and FT-Raman spectra of a related molecule, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, were recorded and analyzed, offering insights into the vibrational wavenumbers and the impact on molecular bonds (Ushakumari et al., 2008).
Synthesis and Characterization : Research on the synthesis and characterization of derivatives of 4-fluoro-N-(2-fluorophenyl)benzamide, such as (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, has been conducted. This includes analysis through IR, NMR spectroscopies, and MS spectrometry (Pancrazzi et al., 2017).
Pharmacological Potential : Research on 2-Phenylpyrroles, as analogues of substituted benzamides, explores their dopamine antagonistic activity and potential as antipsychotics. This includes the analysis of binding to dopamine receptors and the impact on pharmacological properties (Van Wijngaarden et al., 1987).
H-Bond Analysis with Organic Fluorine : The existence and nature of short H-bonds with organic fluorine in molecules like 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide have been reported. This study is crucial for understanding the stabilizing interaction energies and the strength of H-bonds in amides (Panini & Chopra, 2014).
properties
IUPAC Name |
4-fluoro-N-(2-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBDSFZDRBAKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-fluorophenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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